3-Hydroxy-2,5-dimethylimidazolidin-4-one
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Overview
Description
3-Hydroxy-2,5-dimethylimidazolidin-4-one is a heterocyclic compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,5-dimethylimidazolidin-4-one typically involves the condensation of glycine hydroxamic acid with acetone . This reaction is regioselective and leads to the formation of the achiral cyclic hydroxamic acid, which crystallizes from an acetone solution as chiral crystals . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,5-dimethylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidinones .
Scientific Research Applications
3-Hydroxy-2,5-dimethylimidazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,5-dimethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,2-dimethylimidazolidin-4-one: This compound is similar in structure but differs in the position of the methyl groups.
2,5-Dimethylimidazolidin-4-one: Lacks the hydroxyl group present in 3-Hydroxy-2,5-dimethylimidazolidin-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H10N2O2 |
---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-hydroxy-2,5-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C5H10N2O2/c1-3-5(8)7(9)4(2)6-3/h3-4,6,9H,1-2H3 |
InChI Key |
QDJQWQGOZBIENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(N1)C)O |
Origin of Product |
United States |
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